2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through specific interactions, possibly due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under reflux conditions.
Fusion with Pyridazine: The triazole ring is then fused with a pyridazine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the intermediate compound under mild conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine, triazole, and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and pyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory properties.
Uniqueness
2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide stands out due to its unique combination of pyridine, triazole, and pyridazine rings, which confer a distinct set of chemical and biological properties .
Biological Activity
The compound 2-((6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Structural Overview
The compound features a pyridinyl group, a triazolopyridazine moiety, and a thioether linkage. Its structural complexity contributes to its diverse reactivity and potential applications in therapeutic contexts.
Structural Feature | Description |
---|---|
Pyridinyl Group | Contributes to the compound's interaction with biological targets. |
Triazolopyridazine | Core structure that enhances biological activity. |
Thioether Linkage | Provides unique chemical properties. |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:
- Formation of the triazolopyridazine core.
- Introduction of the pyridinyl group.
- Creation of the thioether linkage through reaction with thiols.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
-
Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Cell Line IC50 (μM) A549 (Lung) 0.008 SGC-7901 (Gastric) 0.014 HT-1080 (Fibrosarcoma) 0.012
The mechanism by which these compounds exert their effects often involves:
- Binding to Microtubules : Compounds like this compound may bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell death .
- Cell Cycle Arrest : Studies indicate that such compounds can cause G2/M phase arrest in cancer cells, preventing further cell division .
Case Studies
Several case studies have explored the biological activity of related triazolo-pyridazine derivatives:
- Study on Antiproliferative Activity : A series of triazolo-pyridazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the molecular structure significantly affected their efficacy .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to key targets involved in cancer progression, providing insights into their potential as therapeutic agents .
Properties
IUPAC Name |
2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-2-1-9(17-18(11)12)8-3-5-14-6-4-8/h1-6H,7H2,(H2,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJSGVREDQOPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CC=NC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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